molecular formula C8H13N3O2 B6605714 tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate CAS No. 2287273-52-1

tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate

Cat. No.: B6605714
CAS No.: 2287273-52-1
M. Wt: 183.21 g/mol
InChI Key: YBNZTFCZKNIWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

tert-Butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

tert-Butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 1,2,4-triazaspiro[2.3]hex-1-ene-5-carboxylate
  • tert-Butyl 1,2,3-triazaspiro[2.3]hex-1-ene-5-carboxylate

These compounds share similar structural features but differ in the position of the nitrogen atoms within the spirocyclic ring. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2,3)13-6(12)11-4-8(5-11)9-10-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZTFCZKNIWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Reactant of Route 5
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.